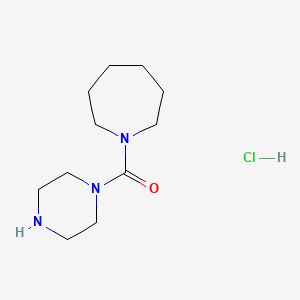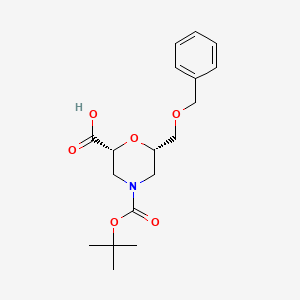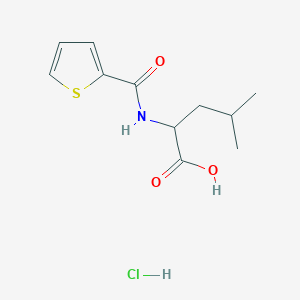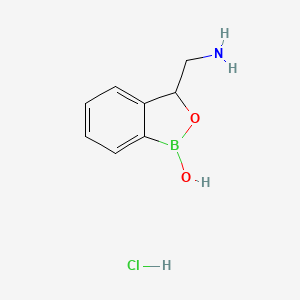![molecular formula C11H18ClNO B3080907 [1-(3-Methoxyphenyl)propyl]methylamine hydrochloride CAS No. 1093405-43-6](/img/structure/B3080907.png)
[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride
Vue d'ensemble
Description
[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride, also known as 3-MPM, is a chemical compound that belongs to the class of psychoactive substances. It is a structural analog of amphetamine and has been found to exhibit stimulant properties. In recent years, there has been growing interest in the scientific community regarding the synthesis, mechanism of action, and potential applications of 3-MPM.
Applications De Recherche Scientifique
Store-Operated Calcium Entry (SOCE) Modulation
SKF-96365: plays a pivotal role in regulating cytoplasmic calcium concentration ([Ca²⁺]ᵢ). It inhibits store-operated calcium entry (SOCE), which occurs when endoplasmic reticulum (ER) calcium stores are depleted. SOCE is essential for cell functions like proliferation, differentiation, apoptosis, and gene expression . Researchers use this compound to study SOCE mechanisms and its impact on cellular processes.
CRAC Channel Inhibition
The compound was the first identified inhibitor of the CRAC (Ca²⁺ release-activated Ca²⁺ channel) channel. CRAC channels are critical for calcium influx during SOCE. By blocking these channels, SKF-96365 helps elucidate their function and potential therapeutic applications .
Breast Cancer Research
In a mouse model of breast cancer, SKF-96365 demonstrated promising effects in preventing tumor metastasis. Researchers explored its impact on cancer cell migration and invasion, highlighting its potential as an anti-metastatic agent .
Neuroscience and Neuronal Excitability
Calcium signaling is fundamental in neuronal excitability. SKF-96365’s ability to modulate calcium entry makes it relevant for studying neuronal processes, synaptic transmission, and neurodegenerative diseases .
Cardiovascular Research
Researchers investigate SKF-96365’s impact on cardiac function, particularly its effects on calcium handling in cardiomyocytes. Understanding its role in cardiac arrhythmias and contractility provides valuable insights for cardiovascular therapies .
Ion Channel Pharmacology
Beyond CRAC channels, SKF-96365 interacts with other ion channels, affecting their activity. Its pharmacological properties make it a valuable tool for studying ion channel function and developing novel therapeutic agents .
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-4-11(12-2)9-6-5-7-10(8-9)13-3;/h5-8,11-12H,4H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAIRLQOFQIVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B3080871.png)



![7-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3080902.png)



